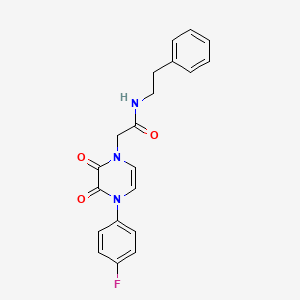
1-(2-(フェネチルアミノ)アセチル)-4-(4-フルオロフェニル)-2,3-ジオキソ-3,4-ジヒドロピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- フッ素化された分子は、そのユニークな特性により、医薬品化学の中心的な存在となっています。 研究者は、創薬および開発のためのフッ素化化合物を探求しています .
- この化合物の構造的特徴から、抗ウイルス研究において関連性がある可能性があります。 ウイルスタンパク質や酵素との相互作用を調査することで、潜在的な抗ウイルス機構についての知見を得ることができます .
医薬品化学および創薬
抗ウイルス研究
結晶学および構造決定
フッ素化学
計算モデリングおよびDFT研究
材料科学および有機エレクトロニクス
生物活性
The compound 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a dihydropyrazine core with a fluorophenyl substituent and an acetamide group. The presence of the fluorine atom is significant as it influences the compound's biological properties through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticonvulsant effects. The following sections delve into specific areas of biological activity.
Anticonvulsant Activity
A study focusing on related compounds demonstrated that modifications in the molecular structure can lead to significant anticonvulsant activity. The compound's analogs were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) models in mice.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure Features | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 20 | Contains fluorine and piperazine | 100 | 300 |
| 12 | 3-chlorophenyl group | 100 | Not active |
| 19 | Pyrrolidine core | 300 | 100 |
The results indicated that compounds with a pyrrolidine-2,5-dione core exhibited enhanced anticonvulsant properties, particularly when fluorinated .
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the aromatic system was found to improve metabolic stability and enhance lipophilicity, allowing better central nervous system (CNS) penetration. This modification is crucial for increasing the efficacy of anticonvulsants .
Case Studies
In one study, several derivatives of similar structures were synthesized and evaluated for their biological activity. The most potent derivatives showed IC50 values ranging from 1.184 µM to 9.379 µM , indicating strong cytotoxic effects against certain cancer cell lines. These findings suggest that structural modifications can lead to significant variations in biological activity .
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)24-13-12-23(19(26)20(24)27)14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGOSUZYPWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














